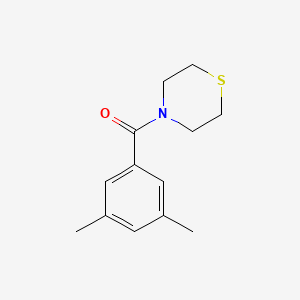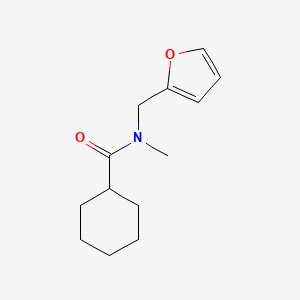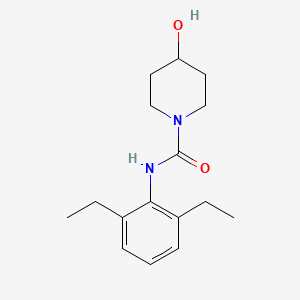
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C13H19NO2S, and has been the focus of several studies exploring its synthesis, mechanism of action, and potential applications.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed to work by binding to specific proteins and disrupting their interactions. This disruption can lead to changes in cellular processes and may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone are still being studied. However, it has been shown to have an effect on certain proteins and cellular processes. For example, it has been shown to inhibit the activity of certain enzymes and disrupt protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potential as a tool for studying protein-protein interactions. However, there are also limitations to its use. For example, it may not be effective for all proteins and cellular processes, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research involving (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of more effective synthesis methods for this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in scientific research. Finally, research is needed to explore the potential use of this compound in the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of (3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied extensively. One commonly used method involves the reaction of 3,5-dimethylphenyl isothiocyanate with morpholine in the presence of a base. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been studied for its potential use in scientific research. One area of interest is its potential use as a tool for studying protein-protein interactions. This compound has been shown to bind to certain proteins and disrupt their interactions, which could be useful for understanding the role of these interactions in various cellular processes.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-7-11(2)9-12(8-10)13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJRLFPCIUWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCSCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)

![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)



![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)





![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)